
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the imidazole ring, the introduction of the sulfonamide group, and the attachment of the cyclopentyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The imidazole ring and the sulfonamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The imidazole ring could participate in electrophilic substitution reactions, while the sulfonamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar imidazole and sulfonamide groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Organic Synthesis and Molecular Interactions
One area of research involves the study of sulfonamide derivatives for their potential in organic synthesis and molecular interaction studies. For instance, sulfonamides have been explored for their role in glutathione conjugation mechanisms, offering insights into detoxification processes of certain carcinogenic compounds. This research sheds light on the potential biochemical pathways where compounds like "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" might interact or be relevant in the context of biological detoxification (Umemoto et al., 1988).
Enzymatic Inhibition
Research on aromatic/heterocyclic sulfonamides has shown these compounds act as inhibitors for the carbonic anhydrase enzyme, suggesting potential therapeutic applications. Selective inhibition of membrane-bound versus cytosolic carbonic anhydrase isozymes by sulfonamide compounds underscores the importance of structural specificity in drug design, potentially relevant to "this compound" (Scozzafava et al., 2000).
Microbial Degradation
The investigation into microbial strategies for eliminating sulfonamide antibiotics has unveiled novel pathways, such as ipso-hydroxylation followed by fragmentation, crucial for understanding environmental persistence and resistance development. This research domain could be relevant for assessing how compounds similar to "this compound" degrade in natural settings (Ricken et al., 2013).
Anticonvulsant Agents
Compounds incorporating sulfonamide moieties have been synthesized and evaluated as anticonvulsant agents, indicating the chemical versatility and potential pharmacological applications of sulfonamides in neurological conditions. This exploration might inspire further research into the neurological applications of "this compound" (Farag et al., 2012).
Propriétés
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4S/c1-12(2)14-17-13(10-18(14)3)23(20,21)16-11-15(22-9-8-19)6-4-5-7-15/h10,12,16,19H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGOTBORLZVXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Ethynyl-2,2-difluorospiro[3.3]heptane](/img/structure/B2782291.png)
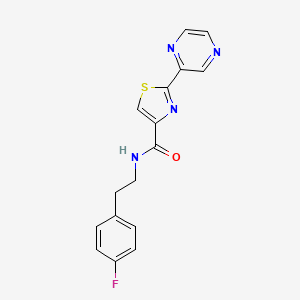
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782296.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide](/img/structure/B2782298.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methylquinolin-4-yl)propanamide](/img/structure/B2782299.png)
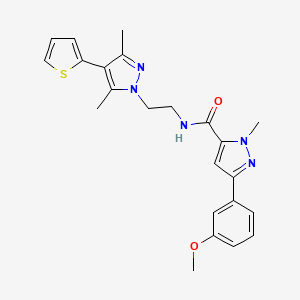
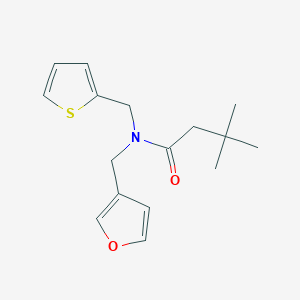
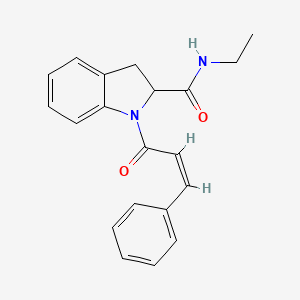
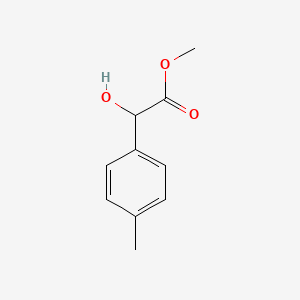
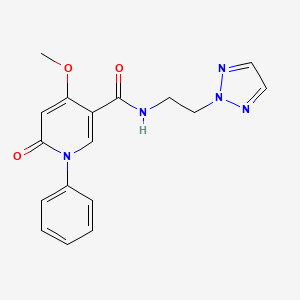
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)

![6-Acetyl-2-(quinoxaline-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2782310.png)
